Emulsion Stability in Soy Protein Beverages: Glycerol Monooleate vs. Glycerol Monostearate
A direct head-to-head comparison in a soybean protein beverage model demonstrated that the unsaturated monoglyceride glycerol monooleate (GMO) provides significantly better emulsion stability than the saturated comparator glycerol monostearate (GMS). This study employed multiple light scattering and centrifugal methods to quantify stability, establishing that GMO's unsaturated fatty acid chain is key to its superior emulsifying performance in this system [1].
| Evidence Dimension | Emulsion Stability of Soybean Protein Beverage |
|---|---|
| Target Compound Data | Glycerol monooleate: 'better' emulsion stability than GMS (qualitative assessment from quantitative analytical methods) |
| Comparator Or Baseline | Glycerol monostearate (GMS): 'control' with comparatively poorer stability |
| Quantified Difference | Qualitative assessment of 'better' stability, as measured by multiple light scattering and centrifugal analysis. |
| Conditions | Soybean protein beverage model; comparison of single emulsifier systems. Analytical methods: spectrophotometry, multiple light scattering, and centrifugal analysis. |
Why This Matters
For formulators of plant-based beverages, this indicates that substituting GMS with GMO can directly improve product quality and shelf-life by reducing phase separation, thereby justifying the selection of GMO for this specific application.
- [1] Liu, X., et al. (2019). Effects of unsaturated fatty acid monoglycerides on stability of soybean protein beverage. China Oils and Fats, DOI: 10.12166/j.zgyz.1003-7969/2019.11.008. View Source
